Methyl 4-fluoro-3-formylbenzoate

Description

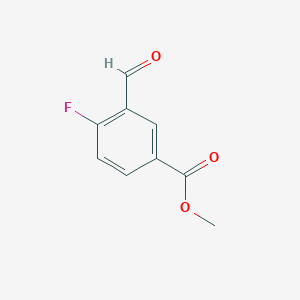

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-fluoro-3-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWHOSFTDOXSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697533 | |

| Record name | Methyl 4-fluoro-3-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093865-65-6 | |

| Record name | Methyl 4-fluoro-3-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-fluoro-3-formylbenzoate

Introduction

Methyl 4-fluoro-3-formylbenzoate is a trifunctional aromatic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which incorporates a methyl ester, an aldehyde, and a fluorine atom on a benzene ring, makes it a highly versatile synthetic building block. The strategic placement of these functional groups—an electron-withdrawing aldehyde and ester ortho and para to a halogen—provides a unique electronic profile that can be exploited for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers, scientists, and drug development professionals with the technical insights required for its effective utilization.

Physicochemical and Computational Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. These parameters influence its solubility, reactivity, and potential pharmacokinetic behavior in drug discovery contexts.

Chemical Identity and Physical Characteristics

The core identifiers and observed physical properties of Methyl 4-fluoro-3-formylbenzoate are summarized below. The melting point indicates it is a solid at room temperature, simplifying handling and weighing for experimental procedures.

| Property | Value | Source(s) |

| CAS Number | 1093865-65-6 | [1][2] |

| Molecular Formula | C₉H₇FO₃ | [1][3] |

| Molecular Weight | 182.15 g/mol | [1] |

| IUPAC Name | methyl 4-fluoro-3-formylbenzoate | N/A |

| Synonyms | 4-Fluoro-3-formylbenzoic Acid Methyl Ester, Benzoic acid, 4-fluoro-3-formyl-, methyl ester | [1][2] |

| Appearance | White to Yellow powder/crystal | [2] |

| Melting Point | 68.0 to 72.0 °C | [2] |

| Purity | >97.0% (GC) | [2] |

Structural Representation

The arrangement of the functional groups on the benzene ring is key to the molecule's reactivity.

Caption: 2D Structure of Methyl 4-fluoro-3-formylbenzoate.

Computational Data

Computational descriptors are vital in modern drug discovery for predicting a molecule's behavior in silico. The Topological Polar Surface Area (TPSA) is an indicator of a drug's bioavailability, while LogP predicts its distribution in a biological system.

| Descriptor | Value | Source(s) |

| TPSA | 43.37 Ų | [1] |

| LogP | 1.4248 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

These values suggest the molecule has good potential for oral bioavailability and membrane permeability, making it an attractive scaffold for drug design.

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl ester protons. The aromatic protons will exhibit complex splitting patterns (doublet of doublets) due to coupling with each other and with the fluorine atom. The aldehyde proton (CHO) should appear as a singlet far downfield (around 10 ppm), while the methyl ester protons (OCH₃) will be a sharp singlet around 3.9 ppm.

-

¹³C NMR: The carbon NMR will show nine distinct signals. The carbonyl carbons of the aldehyde and ester will be the most downfield (typically >160 ppm). The aromatic carbons will appear in the 110-160 ppm range, with the carbon attached to the fluorine showing a large C-F coupling constant.

-

IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands corresponding to the carbonyl groups. A sharp peak around 1720-1730 cm⁻¹ is expected for the ester C=O stretch, and another strong peak around 1700-1710 cm⁻¹ for the aldehyde C=O stretch. A C-H stretch for the aldehyde will be visible near 2850 and 2750 cm⁻¹. The C-F bond will show a strong absorption in the 1250-1000 cm⁻¹ region.

-

Mass Spectrometry: The monoisotopic mass is 182.03792 Da. [3]Electron ionization mass spectrometry (EI-MS) would likely show a strong molecular ion peak (M⁺) at m/z 182. Key fragmentation pathways would involve the loss of the methoxy group (-OCH₃, M-31) or the formyl group (-CHO, M-29).

Synthesis and Reactivity

The utility of Methyl 4-fluoro-3-formylbenzoate stems from its accessibility via synthesis and the versatile reactivity of its functional groups.

Representative Synthesis

While specific preparations for this isomer are proprietary or embedded in patents, a general and robust method for creating such molecules is the esterification of the corresponding carboxylic acid. The following protocol, described for the isomeric Methyl 3-fluoro-4-formylbenzoate, illustrates the fundamental chemistry involved. This method involves the deprotonation of the carboxylic acid followed by nucleophilic attack on an alkyl halide.

Protocol: Synthesis of Methyl 3-fluoro-4-formylbenzoate [4]

-

Step 1: Deprotonation. 3-Fluoro-4-formylbenzoic acid (1.0 eq) is dissolved in a suitable polar aprotic solvent, such as Dimethylformamide (DMF).

-

Step 2: Base Addition. Sodium hydride (NaH, 60% dispersion in oil, ~1.1-1.2 eq) is added portion-wise to the solution under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for approximately 30 minutes to allow for complete formation of the carboxylate salt. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the carboxylic acid, activating it for the subsequent reaction.

-

Step 3: Alkylation. Iodomethane (CH₃I, ~1.1-1.2 eq) is added to the reaction mixture. The reaction is stirred at room temperature for approximately 15 hours. Causality: Iodomethane is an excellent electrophile for Sₙ2 reactions. The carboxylate anion acts as the nucleophile, displacing the iodide ion to form the methyl ester.

-

Step 4: Workup and Purification. Upon completion, the reaction is quenched by pouring it into a dilute acid solution (e.g., 1N HCl). The product is extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product. [4]The product can be further purified by column chromatography or recrystallization if necessary.

Caption: General workflow for the esterification synthesis.

Chemical Reactivity

The molecule's reactivity is governed by its three functional groups, allowing for selective transformations.

-

Aldehyde Group: This is the most reactive site for many transformations. It can be:

-

Oxidized to a carboxylic acid using reagents like potassium permanganate or Jones reagent.

-

Reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄), which will not affect the ester.

-

Used in reductive amination to form secondary or tertiary amines.

-

Act as an electrophile in condensation reactions such as the Wittig, Knoevenagel, or aldol reactions to form C-C bonds.

-

-

Methyl Ester Group: The ester is less reactive than the aldehyde. It can be:

-

Hydrolyzed back to the carboxylic acid under acidic or basic conditions.

-

Reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would also reduce the aldehyde.

-

Undergo transesterification with other alcohols under catalytic conditions.

-

-

Aromatic Ring: The fluorine atom and the two electron-withdrawing groups (aldehyde and ester) deactivate the ring towards electrophilic aromatic substitution but activate it for nucleophilic aromatic substitution (SₙAr) , particularly at the fluorine-bearing carbon. This allows for the introduction of nucleophiles like amines, alkoxides, or thiols, displacing the fluoride ion.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Methyl 4-Fluoro-3-formylbenzoate | 1093865-65-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. PubChemLite - Methyl 4-fluoro-3-formylbenzoate (C9H7FO3) [pubchemlite.lcsb.uni.lu]

- 4. Methyl 3-fluoro-4-forMylbenzoate CAS#: 74733-25-8 [amp.chemicalbook.com]

An In-depth Technical Guide to Methyl 4-fluoro-3-formylbenzoate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—are leveraged to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Within this context, fluorinated benzoic acid derivatives have emerged as particularly valuable intermediates. This guide provides a comprehensive technical overview of Methyl 4-fluoro-3-formylbenzoate (CAS No. 1093865-65-6), a versatile building block poised at the intersection of these strategic advantages. Its dual functionality, featuring a reactive aldehyde and a modifiable ester group on a fluorinated phenyl ring, makes it an indispensable tool for the synthesis of complex and novel therapeutic agents.

Core Compound Profile: Methyl 4-fluoro-3-formylbenzoate

| Identifier | Value |

| Chemical Name | Methyl 4-fluoro-3-formylbenzoate |

| CAS Number | 1093865-65-6[2] |

| Molecular Formula | C₉H₇FO₃[2] |

| Molecular Weight | 182.15 g/mol [2] |

| Appearance | White to yellow powder/crystal |

| Purity | Typically >97% (GC) |

| Storage | 4°C, stored under nitrogen[2] |

Chemical Structure:

Caption: 2D structure of Methyl 4-fluoro-3-formylbenzoate.

Synthesis and Mechanistic Considerations

The synthesis of Methyl 4-fluoro-3-formylbenzoate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic strategy involves the esterification of the corresponding carboxylic acid, which itself can be derived from a fluorinated toluene precursor.

Illustrative Synthetic Pathway:

A plausible and efficient synthetic route commences with 3-fluoro-4-methylbenzoic acid, proceeding through esterification followed by selective oxidation of the methyl group.

Caption: A potential synthetic workflow for Methyl 4-fluoro-3-formylbenzoate.

Detailed Experimental Protocol (Hypothetical, based on related transformations):

Step 1: Esterification of 3-fluoro-4-methylbenzoic acid

-

To a solution of 3-fluoro-4-methylbenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 3-fluoro-4-methylbenzoate.

Step 2: Benzylic Bromination

-

Dissolve Methyl 3-fluoro-4-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator like azobisisobutyronitrile (AIBN) (0.05 eq).

-

Reflux the mixture under inert atmosphere, with initiation by a UV lamp if necessary, until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.

-

Dry the organic layer and concentrate under reduced pressure to obtain crude Methyl 4-fluoro-3-(bromomethyl)benzoate, which can be used in the next step without further purification.

Step 3: Oxidation to the Aldehyde

-

The crude Methyl 4-fluoro-3-(bromomethyl)benzoate (1.0 eq) is subjected to oxidation. The Sommelet reaction, involving hexamethylenetetramine followed by hydrolysis, is a classic method.

-

Alternatively, oxidation using dimethyl sulfoxide (DMSO) and a base (e.g., sodium bicarbonate) at elevated temperatures provides a milder route to the aldehyde.

-

After the reaction is complete, as monitored by TLC, the mixture is worked up by extraction with an organic solvent.

-

The crude product is purified by column chromatography on silica gel to afford the final product, Methyl 4-fluoro-3-formylbenzoate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic data is crucial for the effective use of Methyl 4-fluoro-3-formylbenzoate in synthesis and for quality control.

| Property | Value |

| Boiling Point | 275 °C (predicted) |

| Topological Polar Surface Area | 43.37 Ų[2] |

| logP | 1.4248 (predicted)[2] |

Spectroscopic Data Interpretation (Predicted):

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 10.1-10.3 ppm (s, 1H): Aldehydic proton.

-

δ 7.9-8.2 ppm (m, 2H): Aromatic protons ortho and para to the ester group.

-

δ 7.2-7.4 ppm (t, 1H): Aromatic proton ortho to the fluorine atom.

-

δ 3.9-4.0 ppm (s, 3H): Methyl ester protons.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 188-192 ppm: Aldehyde carbonyl carbon.

-

δ 164-166 ppm: Ester carbonyl carbon.

-

δ 160-165 ppm (d, J ≈ 250 Hz): Carbon attached to fluorine.

-

δ 115-140 ppm: Aromatic carbons.

-

δ 52-54 ppm: Methyl ester carbon.

-

-

FT-IR (KBr, cm⁻¹):

-

~3050-3100: Aromatic C-H stretch.

-

~2820, 2720: Aldehyde C-H stretch (Fermi doublet).

-

~1720-1730: Ester C=O stretch.

-

~1690-1710: Aldehyde C=O stretch.

-

~1600, 1480: Aromatic C=C stretches.

-

~1200-1300: C-O stretch and C-F stretch.

-

Applications in Drug Discovery and Development

The synthetic utility of Methyl 4-fluoro-3-formylbenzoate is primarily as a versatile intermediate in the construction of more complex molecules, particularly heterocyclic systems that form the core of many therapeutic agents.

Key Reaction Manifolds:

-

Reductive Amination: The aldehyde functionality readily undergoes reductive amination with a wide range of primary and secondary amines to introduce diverse side chains.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Formation of carbon-carbon double bonds by reacting the aldehyde with phosphorus ylides.

-

Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds to form various heterocyclic rings.

-

Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted directly to amides, providing another point for molecular elaboration.

Illustrative Application: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core. Methyl 4-fluoro-3-formylbenzoate can serve as a key precursor for the synthesis of substituted quinazolines, a common scaffold in kinase inhibitors.

Caption: Generalized pathway to kinase inhibitors.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling Methyl 4-fluoro-3-formylbenzoate.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 4-fluoro-3-formylbenzoate is a high-value chemical intermediate that provides a strategic entry point for the synthesis of a wide array of complex molecules. Its fluorinated aromatic core, combined with the orthogonal reactivity of its aldehyde and ester functionalities, makes it a powerful tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the quest for novel and improved therapeutics.

References

-

Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]

-

PrepChem (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of Methyl 4-fluoro-3-formylbenzoate

Introduction: The Analytical Imperative

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structure is the bedrock of innovation. Methyl 4-fluoro-3-formylbenzoate (C₉H₇FO₃, M.W.: 182.15 g/mol ) is a key substituted benzaldehyde derivative, serving as a versatile intermediate in the synthesis of complex organic molecules, including fluorescent whitening agents and specialized polymers.[1][2] Its utility is predicated on the specific arrangement of its functional groups—an ester, an aldehyde, and a fluorine atom—on a benzene ring. An error in the assignment of this substitution pattern can lead to failed syntheses, inactive biological compounds, or materials with unintended properties.

This guide provides an in-depth, multi-technique approach to the unambiguous structural elucidation of Methyl 4-fluoro-3-formylbenzoate. We will move beyond rote procedural descriptions to explore the causal logic behind the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The convergence of data from these orthogonal techniques creates a self-validating analytical system, ensuring the highest degree of confidence in the final structural assignment.[3][4][5] This principle of cross-validation is fundamental to good analytical practice and is a cornerstone of regulatory compliance.[6]

Part 1: Foundational Analysis - Molecular Mass and Functional Groups

The initial phase of structure elucidation focuses on confirming the molecular formula and identifying the primary functional groups present. This is efficiently achieved through a combination of Mass Spectrometry and Infrared Spectroscopy.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry provides the most direct evidence of a compound's molecular weight, and by extension, its molecular formula. For Methyl 4-fluoro-3-formylbenzoate, the expected monoisotopic mass is 182.03792 Da.[7]

Causality of Fragmentation: Electron Ionization (EI) is a high-energy technique that not only generates a molecular ion (M⁺˙) but also induces predictable bond cleavages. The resulting fragmentation pattern is a molecular fingerprint. For this molecule, the primary fragmentation pathways are dictated by the stability of the resulting ions and neutral losses:

-

α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage.[8] We anticipate the loss of the methoxy radical (•OCH₃, m/z 31) from the ester, leading to a prominent peak at m/z 151.

-

Loss of Formyl Group: Cleavage of the formyl radical (•CHO, m/z 29) is also a characteristic fragmentation for aromatic aldehydes, resulting in a peak at m/z 153.[9]

-

Aromatic Stability: The stability of the aromatic ring ensures that the molecular ion peak, though perhaps not the base peak, will be clearly observable.

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV (standard).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Inlet: Direct infusion or Gas Chromatography (GC) for purified samples.

-

-

Data Acquisition: Acquire data over a mass range of m/z 40-300 to ensure capture of the molecular ion and key fragments.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺˙) at m/z 182.

-

Correlate the observed mass with the molecular formula C₉H₇FO₃.

-

Analyze the fragmentation pattern to identify peaks corresponding to logical losses (e.g., m/z 151, 153), providing preliminary structural evidence.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational modes of chemical bonds, providing definitive evidence for the presence of specific functional groups.[10] The spectrum of Methyl 4-fluoro-3-formylbenzoate is expected to be rich with characteristic absorptions.

Predictive Analysis of IR Absorptions:

-

Carbonyl (C=O) Stretches: The molecule contains two distinct carbonyl groups. Conjugation with the aromatic ring lowers their stretching frequencies.[11][12]

-

Aldehyde C-H Stretch: A hallmark of aldehydes is the presence of two weak-to-moderate C-H stretching bands, often appearing as a "Fermi doublet," around 2830-2860 cm⁻¹ and 2700-2760 cm⁻¹.[11][12] The latter is particularly diagnostic as few other absorptions occur in this region.

-

Ester C-O Stretches: Esters exhibit two characteristic C-O stretching bands: an asymmetric stretch (stronger) around 1200-1300 cm⁻¹ and a symmetric stretch (weaker) around 1000-1100 cm⁻¹.[14]

-

Aromatic C=C Stretches: Absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ confirm the presence of the benzene ring.[10]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| Aldehyde C-H Stretch | ~2830 & ~2730 | Weak-Medium | Diagnostic for the formyl group[11][12] |

| Ester C=O Stretch | ~1740 | Strong | Carbonyl of the methyl ester functional group[13] |

| Aldehyde C=O Stretch | ~1705 | Strong | Conjugated aromatic aldehyde carbonyl[11] |

| Aromatic C=C Stretch | ~1600, ~1500 | Medium-Strong | Benzene ring vibrations |

| Ester C-O Stretch | ~1250 | Strong | Asymmetric stretch, characteristic of esters[14] |

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of the empty accessory.

-

Apply pressure to the sample using the anvil to ensure good contact with the crystal.

-

-

Data Acquisition: Co-add 16 to 32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction and ATR correction. Label the major peaks and compare them against the expected values.

Part 2: High-Resolution Analysis - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A full suite of ¹H, ¹³C, and ¹⁹F NMR experiments provides an interlocking web of data that leaves no ambiguity.

Proton (¹H) NMR: Mapping the Hydrogen Framework

¹H NMR provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).

Predictive Analysis of the ¹H NMR Spectrum:

-

Aldehyde Proton (H-formyl): This proton is highly deshielded by the adjacent carbonyl and will appear as a singlet far downfield, typically around 10.0-10.5 ppm .

-

Aromatic Protons (H-2, H-5, H-6): These three protons reside on the substituted ring. Their shifts and couplings are influenced by the electron-withdrawing aldehyde and ester groups and the electronegative fluorine atom.

-

H-2: Ortho to the strongly withdrawing formyl group, this proton will be the most deshielded of the aromatic protons, likely appearing as a doublet around 8.2-8.4 ppm . It will be coupled to H-6.

-

H-6: Ortho to the ester group and meta to the formyl group, this proton will appear as a doublet of doublets around 8.1-8.3 ppm , split by H-5 and H-2.

-

H-5: This proton is ortho to the fluorine atom and will show a characteristic coupling to ¹⁹F. It is expected to appear as a triplet or doublet of doublets around 7.3-7.5 ppm , coupled to H-6 and the fluorine.

-

-

Methyl Protons (-OCH₃): These three equivalent protons are attached to the ester oxygen and will appear as a sharp singlet around 3.9-4.0 ppm .

Carbon (¹³C) NMR: The Carbon Skeleton

¹³C NMR reveals the number of unique carbon environments. With broadband proton decoupling, each unique carbon appears as a singlet.

Predictive Analysis of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: These are the most deshielded carbons. The aldehyde carbonyl is typically further downfield (

188-192 ppm ) than the ester carbonyl (164-166 ppm ). -

Aromatic Carbons: Six distinct signals are expected.

-

C-4 (C-F bond): This carbon is directly bonded to fluorine and will show a large one-bond coupling constant (¹JCF). Its chemical shift will be high, around 160-165 ppm .

-

C-1, C-3: The carbons bearing the ester and formyl groups will be deshielded, appearing in the 130-140 ppm range.

-

C-2, C-5, C-6: These protonated carbons will appear in the 115-135 ppm range, with their exact shifts influenced by substituent effects and coupling to fluorine.

-

-

Methyl Carbon (-OCH₃): This aliphatic carbon will be the most upfield signal, appearing around 52-55 ppm .

Fluorine (¹⁹F) NMR: The Definitive Fluorine Position

¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for confirming the presence and environment of fluorine atoms.[15][16]

Predictive Analysis of the ¹⁹F NMR Spectrum:

-

A single fluorine environment will produce one signal. For an aryl fluoride, the chemical shift is expected in the range of -100 to -140 ppm relative to CFCl₃.[17]

-

This signal will be split into a multiplet (likely a doublet of doublets) due to coupling with the two ortho protons, H-3 (the formyl proton's carbon) and H-5. This coupling pattern provides definitive proof of its position on the ring.[15]

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aldehyde | ~10.3 | s | 1H | -CHO |

| Aromatic | ~8.3 | d | 1H | H-2 |

| Aromatic | ~8.2 | dd | 1H | H-6 |

| Aromatic | ~7.4 | t | 1H | H-5 |

| Methyl | ~3.9 | s | 3H | -OCH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~190 | -CHO |

| Carbonyl | ~165 | -COOCH₃ |

| Aromatic | ~163 (d, ¹JCF) | C-4 |

| Aromatic | ~135 | C-1 or C-3 |

| Aromatic | ~132 | C-1 or C-3 |

| Aromatic | ~130 | C-6 |

| Aromatic | ~125 | C-2 |

| Aromatic | ~118 (d, ²JCF) | C-5 |

| Methyl | ~53 | -OCH₃ |

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for ¹H and ¹³C).

-

Spectrometer Setup (e.g., 400 MHz):

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse spectrum. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-coupled spectrum without a ¹⁹F reference standard initially. The spectrometer will reference it internally.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm.

-

Integrate the ¹H signals to determine relative proton counts.

-

Analyze the multiplicities and coupling constants (J-values) in all spectra to establish connectivity.

-

Part 3: Data Synthesis and Structural Confirmation

The power of this multi-technique approach lies in the synthesis of all data points into a single, coherent structural assignment. No single piece of data is interpreted in isolation.

Caption: Workflow for the integrated structure elucidation of Methyl 4-fluoro-3-formylbenzoate.

-

MS confirms the molecular formula is C₉H₇FO₃.

-

IR confirms the presence of an aldehyde, an ester, and an aromatic ring.

-

¹H and ¹³C NMR together account for all 7 hydrogens and 9 carbons in the proposed structure. The chemical shifts are consistent with the electronic effects of the substituents.

-

¹H-¹H coupling (if analyzed in a 2D COSY experiment) and ¹H-¹⁹F coupling would definitively show the connectivity between H-5 and H-6, and between H-5 and the fluorine atom, respectively.

-

¹⁹F NMR provides the final, unambiguous piece of evidence. The observed multiplicity, resulting from coupling to its neighboring protons, confirms its position at C-4, adjacent to the formyl-bearing C-3 and the proton-bearing C-5.

Caption: Key NMR J-coupling relationships confirming the substitution pattern.

Conclusion

The structural elucidation of Methyl 4-fluoro-3-formylbenzoate is a clear demonstration of the power of a synergistic analytical approach. By integrating high-resolution data from MS, IR, and multi-nuclear NMR, we construct a self-validating dossier of evidence that confirms the molecular formula, functional group composition, and precise atomic connectivity. This rigorous, evidence-based methodology ensures the identity and purity of key chemical intermediates, which is a non-negotiable requirement for success in research and development.

References

-

Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Chaudhary, A. (2020). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

-

ResearchGate. (n.d.). One‐pot procedure for synthesis of methyl 4‐formylbenzoate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-fluoro-4-formylbenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Validation of analytical methods. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 4-fluoro-3-formylbenzoate (C9H7FO3). Retrieved from [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

-

JoVE. (n.d.). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

-

Shin, C., et al. (2011). Identification and structure elucidation of a p-phenoxybenzaldehyde in bamboo shoots by HPLC-ESI/MS/MS and NMR. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

- Google Patents. (n.d.). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ChemComplete. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate - Google Patents [patents.google.com]

- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 4. wjarr.com [wjarr.com]

- 5. researchgate.net [researchgate.net]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. PubChemLite - Methyl 4-fluoro-3-formylbenzoate (C9H7FO3) [pubchemlite.lcsb.uni.lu]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www1.udel.edu [www1.udel.edu]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. jove.com [jove.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. 19Flourine NMR [chem.ch.huji.ac.il]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. colorado.edu [colorado.edu]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-fluoro-3-formylbenzoate

Introduction

Methyl 4-fluoro-3-formylbenzoate (CAS No. 1093865-65-6) is a substituted aromatic compound with a molecular formula of C₉H₇FO₃ and a molecular weight of 182.15 g/mol .[1][2] Its structure, featuring a methyl ester, a formyl (aldehyde) group, and a fluorine atom on the benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The precise arrangement of these functional groups dictates the molecule's reactivity and its interaction with biological systems. Therefore, unambiguous structural confirmation is paramount for its application in research and development.

This in-depth technical guide provides a comprehensive analysis of the key spectroscopic data for methyl 4-fluoro-3-formylbenzoate, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific isomer are not widely available in public databases, this guide presents a detailed, predicted spectroscopic profile. These predictions are grounded in the established principles of spectroscopic theory and are substantiated by a comparative analysis of experimentally determined data for structurally related analogs, namely methyl 4-formylbenzoate and methyl 3-fluorobenzoate.

Molecular Structure and Spectroscopic Correlation

The spatial arrangement of the functional groups in methyl 4-fluoro-3-formylbenzoate gives rise to a unique spectroscopic fingerprint. Understanding the interplay between the electron-withdrawing nature of the formyl and methyl ester groups and the inductive and mesomeric effects of the fluorine atom is crucial for interpreting the spectral data. The following diagram illustrates the key structural features and their expected influence on the spectroscopic output.

Caption: Molecular structure of methyl 4-fluoro-3-formylbenzoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the number and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of methyl 4-fluoro-3-formylbenzoate in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aldehydic, aromatic, and methyl ester protons. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Aldehyde Proton (-CHO) | ~10.3 | Singlet (s) | - | 1H |

| Aromatic Proton (H-2) | ~8.4 | Doublet (d) | ~2.0 (⁴JHF) | 1H |

| Aromatic Proton (H-5) | ~7.4 | Doublet of doublets (dd) | ~8.5 (³JHH), ~4.5 (³JHF) | 1H |

| Aromatic Proton (H-6) | ~8.2 | Doublet of doublets (dd) | ~8.5 (³JHH), ~2.0 (⁴JHH) | 1H |

| Methyl Protons (-OCH₃) | ~3.9 | Singlet (s) | - | 3H |

Note: These are predicted values. Actual experimental values may vary slightly.

Rationale Behind the Predictions

The prediction of the ¹H NMR spectrum is based on the analysis of substituent effects on the benzene ring.

-

Aldehyde Proton: The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and is expected to appear as a singlet far downfield, typically around 10.3 ppm.[3][4]

-

Aromatic Protons:

-

H-2: This proton is ortho to the electron-withdrawing formyl group, leading to a significant downfield shift. It is expected to appear as a doublet due to a small four-bond coupling to the fluorine atom (⁴JHF).

-

H-5: This proton is ortho to the fluorine atom and meta to the formyl group. It will be split into a doublet of doublets by the adjacent H-6 (³JHH) and the fluorine atom (³JHF).

-

H-6: This proton is ortho to the electron-withdrawing ester group and meta to the fluorine atom. It will appear as a doublet of doublets due to coupling with H-5 (³JHH) and a smaller four-bond coupling with H-2 (⁴JHH).

-

-

Methyl Protons: The protons of the methyl ester group are in a relatively shielded environment and are expected to appear as a sharp singlet around 3.9 ppm.[1][3]

Experimental Protocol for ¹H NMR Acquisition

A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of methyl 4-fluoro-3-formylbenzoate.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard one-pulse sequence.

-

Set the spectral width to cover a range of at least 0 to 12 ppm.

-

Use a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of methyl 4-fluoro-3-formylbenzoate will show distinct signals for each of the nine unique carbon atoms. The chemical shifts are sensitive to the electronic effects of the substituents and the presence of the fluorine atom will induce C-F coupling.

Predicted ¹³C NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| Aldehyde Carbonyl (CHO) | ~189 | ~4 |

| Ester Carbonyl (COO) | ~164 | ~2 |

| C-4 (C-F) | ~165 | ~260 (¹JCF) |

| C-3 (C-CHO) | ~133 | ~5 (³JCF) |

| C-1 (C-COOCH₃) | ~132 | ~3 (⁴JCF) |

| C-6 | ~131 | ~9 (³JCF) |

| C-2 | ~129 | ~2 (⁵JCF) |

| C-5 | ~118 | ~22 (²JCF) |

| Methyl Carbon (-OCH₃) | ~53 | - |

Note: These are predicted values. Actual experimental values may vary slightly.

Rationale Behind the Predictions

The prediction of the ¹³C NMR spectrum is based on established substituent chemical shift (SCS) effects and known C-F coupling constants.

-

Carbonyl Carbons: The aldehyde and ester carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum. The aldehyde carbonyl is typically more deshielded than the ester carbonyl.[5]

-

Aromatic Carbons:

-

C-4: The carbon directly attached to the fluorine atom (ipso-carbon) will show a large one-bond C-F coupling constant (¹JCF) and will be shifted significantly downfield due to the electronegativity of fluorine.[1]

-

The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of the formyl, ester, and fluoro substituents. The carbons ortho and para to the fluorine will show significant two- and four-bond C-F coupling, respectively.

-

-

Methyl Carbon: The methyl carbon of the ester group is expected in the aliphatic region around 53 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of methyl 4-fluoro-3-formylbenzoate is expected to show strong absorptions corresponding to the carbonyl groups of the aldehyde and the ester, as well as vibrations associated with the aromatic ring and the C-F bond.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2850, ~2750 | C-H stretch (aldehyde) | Medium |

| ~1725 | C=O stretch (ester) | Strong |

| ~1700 | C=O stretch (aldehyde) | Strong |

| ~1600, ~1470 | C=C stretch (aromatic) | Medium-Strong |

| ~1250 | C-O stretch (ester) | Strong |

| ~1100 | C-F stretch | Strong |

Note: These are predicted values. Actual experimental values may vary slightly.

Causality of Experimental Choices

The choice of sampling technique is crucial for obtaining a high-quality IR spectrum.

-

Attenuated Total Reflectance (ATR): This is a common and convenient method for solid samples, requiring minimal sample preparation.

-

KBr Pellet: This technique involves grinding the sample with potassium bromide and pressing it into a thin disk. It can provide a high-resolution spectrum but is more labor-intensive.

The predicted vibrational frequencies are based on the typical ranges for these functional groups. The conjugation of the carbonyl groups with the aromatic ring is expected to lower their stretching frequencies compared to their aliphatic counterparts.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation. For methyl 4-fluoro-3-formylbenzoate, electron ionization (EI) would likely be used.

Predicted Fragmentation Pattern

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 182, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 151: Loss of the methoxy group (-OCH₃) from the molecular ion.

-

m/z = 153: Loss of the formyl group (-CHO) from the molecular ion.

-

m/z = 123: Loss of both the methoxy and carbonyl groups from the ester functionality.

-

m/z = 95: A fragment corresponding to the fluorobenzoyl cation.

-

The fragmentation pathways are predicted based on the stability of the resulting carbocations and neutral losses. The presence of the aromatic ring and the carbonyl groups leads to characteristic fragmentation patterns.[8][9]

Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the comprehensive spectroscopic analysis of methyl 4-fluoro-3-formylbenzoate.

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. benchchem.com [benchchem.com]

- 9. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 4-fluoro-3-formylbenzoate

Abstract

Methyl 4-fluoro-3-formylbenzoate (CAS No. 1093865-65-6) is a fluorinated aromatic ester of significant interest, serving as a versatile intermediate and key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its bifunctional nature, featuring both a reactive aldehyde and a methyl ester on a fluorinated benzene ring, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of a primary, field-proven synthetic strategy for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations to ensure high yield and purity. This document is intended for researchers, chemists, and professionals in drug development and process chemistry.

Introduction: The Strategic Importance of Methyl 4-fluoro-3-formylbenzoate

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[2] Methyl 4-fluoro-3-formylbenzoate is a prime example of a strategically designed building block that leverages these benefits. The molecule possesses three key features:

-

A Fluorine Substituent: Positioned at C-4, it modulates the electronic properties of the aromatic ring.

-

A Formyl (Aldehyde) Group: Located at C-3, this group is a versatile handle for nucleophilic additions, condensations, and cyclization reactions.[1]

-

A Methyl Ester Group: Situated at C-1, it can be readily hydrolyzed or converted into other functional groups, such as amides.

This unique combination makes it an invaluable precursor for synthesizing a wide array of more complex target molecules, particularly in the development of novel therapeutic agents.[1]

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic analysis of Methyl 4-fluoro-3-formylbenzoate points to several potential synthetic pathways. The most direct and industrially scalable approach involves the disconnection of the ester bond, identifying 4-fluoro-3-formylbenzoic acid as the immediate precursor.

Caption: Retrosynthetic approach for Methyl 4-fluoro-3-formylbenzoate.

This strategy is advantageous for two primary reasons:

-

Robustness of Esterification: The formation of a methyl ester from a carboxylic acid is one of the most reliable and well-understood transformations in organic chemistry, with numerous established protocols.[3]

-

Modular Synthesis: It allows for the synthesis and purification of the precursor acid first, ensuring that high-quality material is carried into the final esterification step, which is critical for achieving high final purity.

Alternative routes, such as the direct formylation of methyl 4-fluorobenzoate or the oxidation of methyl 4-fluoro-3-methylbenzoate, are viable but may present challenges with regioselectivity and over-oxidation, respectively. This guide will focus on the synthesis via the carboxylic acid precursor.

Synthesis Pathway Overview

The selected two-stage synthetic pathway is outlined below. It begins with the synthesis of the key intermediate, 4-fluoro-3-formylbenzoic acid, followed by its esterification.

Caption: Overall two-step synthesis pathway.

Sources

Methyl 4-fluoro-3-formylbenzoate starting material

An In-Depth Technical Guide to Methyl 4-fluoro-3-formylbenzoate: A Keystone Building Block in Modern Medicinal Chemistry

Abstract

Methyl 4-fluoro-3-formylbenzoate (CAS No. 1093865-65-6) is a trifunctional aromatic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents.[1] Its unique molecular architecture, featuring a methyl ester, a formyl (aldehyde) group, and a fluorine atom strategically positioned on the benzene ring, offers a versatile platform for constructing diverse molecular scaffolds. The presence of the fluorine atom is particularly significant, as it can enhance crucial drug-like properties such as metabolic stability and target binding affinity.[1] This guide provides an in-depth analysis of its synthesis, physicochemical properties, characteristic reactivity, and applications, with a focus on its role in the development of therapeutics for neurological disorders, inflammatory conditions, and oncology.

Introduction: Strategic Importance in Drug Discovery

The design of novel therapeutic agents often relies on the availability of versatile chemical intermediates that allow for systematic structural modification. Methyl 4-fluoro-3-formylbenzoate serves this role exceptionally well. The molecule incorporates three distinct functional groups, each offering a handle for specific chemical transformations:

-

The Formyl Group (-CHO): Acts as a key electrophilic site for nucleophilic addition and condensation reactions, enabling the formation of Schiff bases, hydrazones, and, crucially, the construction of heterocyclic ring systems that form the core of many bioactive molecules.[1]

-

The Methyl Ester Group (-COOCH₃): Provides a site for hydrolysis to the corresponding carboxylic acid or transesterification. The resulting carboxylate can then be used for amide bond formation, a ubiquitous linkage in pharmaceuticals.

-

The Aromatic Fluorine (-F): The electron-withdrawing nature of the fluorine atom influences the reactivity of the entire aromatic ring. In a medicinal chemistry context, fluorine substitution is a well-established strategy to improve metabolic stability by blocking potential sites of oxidation and to enhance binding affinity with biological targets through favorable electrostatic interactions.[1]

This combination of functionalities makes Methyl 4-fluoro-3-formylbenzoate a highly sought-after intermediate in programs targeting neurological diseases, such as Alzheimer's, and in the development of potent anti-inflammatory and anticancer agents.[1]

Proposed Synthesis Pathway

While multiple proprietary methods exist for the synthesis of Methyl 4-fluoro-3-formylbenzoate, a common and logical route proceeds from the commercially available precursor, Methyl 4-fluoro-3-methylbenzoate. The key transformation is the selective oxidation of the benzylic methyl group to an aldehyde.

Diagram of Proposed Synthesis

Caption: Proposed two-step synthesis of Methyl 4-fluoro-3-formylbenzoate.

Step-by-Step Methodology (Proposed)

Step 1: Benzylic Bromination

The synthesis initiates with a free-radical bromination of the methyl group. This reaction is regioselective for the benzylic position due to the stability of the resulting benzylic radical.

-

Setup: To a solution of Methyl 4-fluoro-3-methylbenzoate in a non-polar solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically illuminated with a lamp to facilitate radical formation.

-

Work-up: Once complete, cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure to yield the crude Methyl 3-(bromomethyl)-4-fluorobenzoate.

Causality: NBS is chosen as the bromine source because it provides a low, constant concentration of Br₂, minimizing side reactions like aromatic bromination. AIBN is a standard thermal initiator that decomposes at a predictable rate to generate the radicals needed to start the chain reaction.

Step 2: Oxidation to Aldehyde

The intermediate benzylic bromide is then converted to the aldehyde. Several methods are effective, with the Kornblum oxidation being a common choice.

-

Setup: Dissolve the crude Methyl 3-(bromomethyl)-4-fluorobenzoate from the previous step in dimethyl sulfoxide (DMSO).

-

Reaction: Add a mild base, such as sodium bicarbonate (NaHCO₃), and heat the mixture. The DMSO acts as both the solvent and the oxidant.

-

Monitoring: Monitor the formation of the aldehyde by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. The final product, Methyl 4-fluoro-3-formylbenzoate, can be purified by column chromatography on silica gel.

Causality: The Kornblum oxidation is an effective method for converting primary halides to aldehydes with minimal over-oxidation to the carboxylic acid, which is a risk with stronger oxidizing agents.

Physicochemical and Analytical Characterization

The identity and purity of Methyl 4-fluoro-3-formylbenzoate are confirmed using standard analytical techniques.

Summary of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1093865-65-6 | [1][2] |

| Molecular Formula | C₉H₇FO₃ | [1][2] |

| Molecular Weight | 182.15 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Storage | 4°C, stored under nitrogen | [2] |

| Topological Polar Surface Area | 43.37 Ų | [2] |

| LogP | 1.4248 | [2] |

Spectroscopic Data Interpretation (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals: a singlet for the aldehyde proton (~10 ppm), a singlet for the methyl ester protons (~3.9 ppm), and a complex pattern in the aromatic region (7.0-8.5 ppm) corresponding to the three aromatic protons, with couplings influenced by the adjacent fluorine atom.

-

¹³C NMR: The carbon NMR would display distinct peaks for the aldehyde carbonyl (~190 ppm), the ester carbonyl (~165 ppm), and aromatic carbons, with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant.

-

IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands for the C=O stretching of the aldehyde (~1700 cm⁻¹) and the ester (~1720 cm⁻¹), as well as C-F stretching vibrations in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 182.15, consistent with the molecular weight.

Reactivity and Synthetic Utility in Drug Development

The synthetic value of Methyl 4-fluoro-3-formylbenzoate lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications. It is a cornerstone intermediate for building heterocyclic cores found in many targeted therapies.

Core Reactions for Scaffold Development

A primary application is in the synthesis of fused heterocyclic systems, such as phthalazinones, which are central to a class of anticancer drugs known as PARP (Poly(ADP-ribose) polymerase) inhibitors.[4][5][6]

Workflow: Application as a Versatile Building Blockdot

digraph "Synthetic_Utility" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

}

Sources

- 1. Methyl 4-formylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Evolving Landscape of Drug Discovery: A Technical Guide to the Biological Activity of Methyl 4-fluoro-3-formylbenzoate Derivatives

Introduction

In the relentless pursuit of novel therapeutic agents, medicinal chemists and drug development professionals are increasingly turning their attention to versatile chemical scaffolds that offer a foundation for the synthesis of diverse and biologically active molecules. One such scaffold of growing interest is Methyl 4-fluoro-3-formylbenzoate. Its unique substitution pattern, featuring an activating formyl group, a deactivating but metabolically stabilizing fluorine atom, and a methyl ester, presents a rich platform for the generation of a wide array of derivatives. This technical guide provides an in-depth exploration of the potential biological activities of these derivatives, drawing upon established principles of medicinal chemistry and outlining the experimental pathways for their synthesis and evaluation. While direct studies on derivatives of Methyl 4-fluoro-3-formylbenzoate are emerging, this guide will leverage data from structurally similar compounds to provide a predictive framework for their therapeutic potential and to equip researchers with the necessary protocols to investigate these promising molecules.

Part 1: The Synthetic Versatility of Methyl 4-fluoro-3-formylbenzoate: A Gateway to Diverse Bioactive Derivatives

The chemical architecture of Methyl 4-fluoro-3-formylbenzoate is primed for a variety of chemical transformations, primarily leveraging the reactivity of the aldehyde (formyl) group. This functional group serves as a key handle for the construction of several classes of compounds known for their pronounced biological activities.

Schiff Bases: The Antimicrobial Frontier

The condensation reaction between the formyl group of Methyl 4-fluoro-3-formylbenzoate and various primary amines readily yields Schiff bases (imines). This class of compounds has a long and successful history in the realm of antimicrobial research. The resulting imine bond is crucial for their biological activity, and the diversity of the amine starting material allows for extensive structure-activity relationship (SAR) studies.

Causality in Experimental Choice: The selection of primary amines for the synthesis of Schiff base derivatives is a critical step. Aromatic amines can introduce additional steric and electronic properties, while aliphatic amines can modulate the lipophilicity and flexibility of the final molecule. The inclusion of heterocyclic amines is a particularly attractive strategy, as many heterocyclic scaffolds are known to possess intrinsic antimicrobial properties, potentially leading to synergistic effects.

Chalcones: Scaffolds for Anticancer Exploration

The Claisen-Schmidt condensation of Methyl 4-fluoro-3-formylbenzoate with a variety of acetophenones or other ketones containing an α-hydrogen opens the door to the synthesis of chalcones. These α,β-unsaturated ketones are well-documented precursors to flavonoids and are themselves potent anticancer agents. The enone functionality is a key pharmacophore, acting as a Michael acceptor and interacting with biological nucleophiles.

Causality in Experimental Choice: The choice of the ketone reaction partner is pivotal in determining the anticancer profile of the resulting chalcone. Electron-donating or electron-withdrawing substituents on the aromatic ring of the acetophenone can significantly influence the electronic properties of the enone system and, consequently, its reactivity and biological activity. Fluorinated chalcones have demonstrated enhanced cytotoxic activity, making the fluorine atom on the Methyl 4-fluoro-3-formylbenzoate backbone a potentially valuable contributor to the overall efficacy.[1]

Hydrazones: Versatile Cytotoxic Agents

Reacting Methyl 4-fluoro-3-formylbenzoate with various hydrazine derivatives leads to the formation of hydrazones. This class of compounds has demonstrated a broad spectrum of biological activities, including notable cytotoxic effects against various cancer cell lines. The -NH-N=CH- moiety is a key structural feature, and modifications on the terminal nitrogen atom provide a facile route to a library of diverse compounds.

Causality in Experimental Choice: The selection of the hydrazine component allows for the introduction of a wide range of functional groups. Aryl hydrazines can be substituted with various electron-donating or -withdrawing groups to modulate the electronic and steric properties of the molecule. The use of sulfonyl hydrazides can lead to derivatives with enhanced cytotoxic potential.

Pyrazoles: Potent Enzyme Inhibitors

The reaction of chalcone derivatives (synthesized from Methyl 4-fluoro-3-formylbenzoate) with hydrazines can be taken a step further to yield pyrazoles, a five-membered heterocyclic ring system. Pyrazole derivatives are renowned for their ability to act as potent inhibitors of various enzymes, making them highly valuable in drug discovery.

Causality in Experimental Choice: The choice of both the initial ketone for the chalcone synthesis and the subsequent hydrazine for the cyclization reaction offers a combinatorial approach to generating a vast library of pyrazole derivatives. This allows for fine-tuning of the molecule's properties to achieve selective inhibition of specific enzymes.

Part 2: Unveiling the Biological Potential: Experimental Protocols and Mechanistic Insights

A thorough investigation of the biological activity of Methyl 4-fluoro-3-formylbenzoate derivatives requires a suite of well-established in vitro assays. This section provides detailed, step-by-step methodologies for key experiments and discusses the potential mechanisms of action.

Antimicrobial Activity Assessment of Schiff Base Derivatives

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a self-validating system as it includes positive and negative controls to ensure the reliability of the results.

-

Preparation of Bacterial Inoculum:

-

From a fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli), suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This standardizes the initial bacterial concentration.

-

-

Preparation of Test Compounds:

-

Prepare a stock solution of the synthesized Schiff base derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing sterile Mueller-Hinton Broth (MHB). The concentration range should be sufficient to determine the MIC.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a positive control well (broth with bacteria and a known antibiotic) and a negative control well (broth with bacteria and no compound). A sterility control (broth only) should also be included.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Diagram: Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Mechanism of Action: Schiff bases are thought to exert their antimicrobial effects through various mechanisms, including disruption of the bacterial cell wall, inhibition of essential enzymes, and interference with DNA replication. The presence of the fluorine atom in the Methyl 4-fluoro-3-formylbenzoate scaffold may enhance the lipophilicity of the derivatives, facilitating their transport across the bacterial cell membrane.

Anticancer Activity Evaluation of Chalcone and Hydrazone Derivatives

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a reliable method for determining the cytotoxic potential of compounds.[2][3][4][5][6]

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the synthesized chalcone or hydrazone derivatives in cell culture medium.

-

Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition and Formazan Solubilization:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement and IC50 Calculation:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Diagram: Cytotoxicity Testing Workflow (MTT Assay)

Caption: Workflow for determining the IC50 value using the MTT assay.

Potential Mechanism of Action: Chalcones can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the inhibition of tubulin polymerization, modulation of signaling pathways such as NF-κB and STAT3, and the generation of reactive oxygen species (ROS).[7] Hydrazones have also been shown to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation. The fluorine atom on the core scaffold can enhance the metabolic stability of these derivatives, leading to improved pharmacokinetic properties.

Enzyme Inhibition Assays for Pyrazole Derivatives

Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for various enzymes.

-

Reagent Preparation:

-

Prepare a buffer solution appropriate for the specific enzyme being tested.

-

Prepare a stock solution of the enzyme and the substrate.

-

Prepare serial dilutions of the synthesized pyrazole derivatives.

-

-

Assay Procedure:

-

In a suitable assay plate (e.g., 96-well plate), add the buffer, the pyrazole derivative at various concentrations, and the enzyme.

-

Include a control without the inhibitor to measure the maximum enzyme activity.

-

Pre-incubate the mixture for a specific time to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate.

-

-

Detection and Analysis:

-

Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC50 value of the inhibitor by plotting the percentage of enzyme inhibition against the inhibitor concentration.

-

Diagram: Enzyme Inhibition Assay Workflow

Caption: General workflow for an enzyme inhibition assay.

Potential Mechanism of Action: Pyrazole derivatives can inhibit a wide range of enzymes by interacting with their active sites. The specific mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined through kinetic studies. The substituents on the pyrazole ring, derived from the original Methyl 4-fluoro-3-formylbenzoate and the other synthetic precursors, will dictate the binding affinity and selectivity of the inhibitor for its target enzyme.

Part 3: Data Presentation and Future Directions

The biological evaluation of a library of Methyl 4-fluoro-3-formylbenzoate derivatives will generate a substantial amount of quantitative data. The clear and concise presentation of this data is crucial for identifying lead compounds and understanding SAR.

Table 1: Hypothetical Antimicrobial Activity of Schiff Base Derivatives of Methyl 4-fluoro-3-formylbenzoate

| Compound ID | R-group on Amine | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| M4F3FB-SB-01 | Phenyl | 16 | 32 |

| M4F3FB-SB-02 | 4-Chlorophenyl | 8 | 16 |

| M4F3FB-SB-03 | 2-Hydroxyphenyl | 4 | 8 |

| M4F3FB-SB-04 | Pyridin-2-yl | 2 | 4 |

| Reference | Ciprofloxacin | 1 | 0.5 |

Table 2: Hypothetical Anticancer Activity of Chalcone Derivatives of Methyl 4-fluoro-3-formylbenzoate

| Compound ID | R-group on Acetophenone | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |

| M4F3FB-CH-01 | Phenyl | 12.5 | 15.2 |

| M4F3FB-CH-02 | 4-Methoxyphenyl | 8.7 | 10.1 |

| M4F3FB-CH-03 | 4-Fluorophenyl | 5.2 | 6.8 |

| M4F3FB-CH-04 | Naphthyl | 3.1 | 4.5 |

| Reference | Doxorubicin | 0.8 | 1.2 |

Future Directions

The exploration of Methyl 4-fluoro-3-formylbenzoate derivatives is a promising avenue for the discovery of new therapeutic agents. Future research should focus on:

-

Synthesis and Screening: The synthesis and screening of large, diverse libraries of derivatives are essential to fully explore the chemical space around this scaffold.

-

Mechanistic Studies: For promising lead compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets and signaling pathways.

-

In Vivo Evaluation: Compounds with potent in vitro activity should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity.

-

QSAR and Computational Modeling: Quantitative structure-activity relationship (QSAR) studies and computational modeling can be employed to guide the rational design of more potent and selective derivatives.

Methyl 4-fluoro-3-formylbenzoate represents a highly versatile and promising starting point for the development of novel bioactive compounds. By leveraging the reactivity of its formyl group, a diverse range of derivatives, including Schiff bases, chalcones, hydrazones, and pyrazoles, can be synthesized. The systematic evaluation of these derivatives using the robust experimental protocols outlined in this guide will undoubtedly lead to the identification of new lead compounds with potential applications in the treatment of infectious diseases and cancer. The journey from a simple chemical scaffold to a life-saving therapeutic is long and challenging, but the foundation laid by understanding the biological potential of Methyl 4-fluoro-3-formylbenzoate derivatives is a critical and exciting first step.

References

-

National Center for Biotechnology Information. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

National Center for Biotechnology Information. (2014). Synthesis of Chalcones with Anticancer Activities. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2020). Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. PubMed. [Link]

Sources

- 1. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. atcc.org [atcc.org]

- 7. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Application of Methyl 4-fluoro-3-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of Methyl 4-fluoro-3-formylbenzoate in Synthesis

Methyl 4-fluoro-3-formylbenzoate (CAS No. 1093865-65-6) is a versatile bifunctional building block of significant interest in medicinal chemistry and drug discovery.[1] Its unique molecular architecture, featuring a fluorinated benzene ring bearing both a methyl ester and a formyl (aldehyde) group, offers a dual handle for a wide range of chemical transformations. The presence of the fluorine atom can enhance metabolic stability and bioavailability in target molecules, a highly desirable trait in pharmaceutical candidates.[1] The aldehyde functionality serves as a key reactive site for forming carbon-carbon and carbon-nitrogen bonds through reactions such as reductive amination and Wittig olefination, while the methyl ester provides a site for amide bond formation or hydrolysis to the corresponding carboxylic acid.

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and key reactivity considerations for Methyl 4-fluoro-3-formylbenzoate to ensure its safe and effective use in a research and development setting.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with Methyl 4-fluoro-3-formylbenzoate is the foundation of its safe handling. The compound is classified as a hazardous substance and requires careful management to mitigate risks.

1.1 GHS Hazard Classification

Based on available safety data sheets, Methyl 4-fluoro-3-formylbenzoate is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]